3,5-Dichlorobenzenesulfenyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl3S |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl3S/c7-4-1-5(8)3-6(2-4)10-9/h1-3H |
InChI Key |
AHQRTNSRMYQNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 3,5 Dichlorobenzenesulfonyl Chloride
Established Synthetic Pathways for Arylsulfonyl Chlorides
The preparation of arylsulfonyl chlorides is a fundamental transformation in organic synthesis, with several well-documented methods. These pathways are broadly applicable and provide the foundation for the synthesis of specifically substituted compounds like 3,5-dichlorobenzenesulfonyl chloride.
Chlorosulfonation of Aromatic Precursors
Direct chlorosulfonation is a primary and widely used method for the synthesis of arylsulfonyl chlorides. nih.govdurham.ac.uk This electrophilic aromatic substitution reaction typically involves the treatment of an aromatic compound with chlorosulfonic acid (ClSO₃H). nih.govpageplace.de The reaction proceeds via the generation of the electrophile SO₂Cl⁺, which then attacks the aromatic ring. stackexchange.com For the synthesis of 3,5-dichlorobenzenesulfonyl chloride, the logical precursor would be 1,3-dichlorobenzene (B1664543). wikipedia.org The orientation of the incoming chlorosulfonyl group is directed by the existing chloro substituents on the benzene (B151609) ring.
The general reaction can be summarized as: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + HCl + H₂SO₄
To suppress the formation of diaryl sulfone byproducts, an excess of chlorosulfonic acid is often employed. orgsyn.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve optimal yields and selectivity. google.com
Oxidation of Thiophenols and Disulfides to Sulfonyl Chlorides
An alternative route to arylsulfonyl chlorides involves the oxidative chlorination of the corresponding thiophenols or disulfides. nih.govorganic-chemistry.org This method is advantageous as it starts from a sulfur-containing precursor, directly establishing the carbon-sulfur bond. Various oxidizing agents and chlorine sources can be employed for this transformation.
A notable method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂), which serves as a highly reactive reagent system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgacs.org This approach is often characterized by fast reaction times and high yields under mild conditions. acs.org Other reagents, such as N-chlorosuccinimide (NCS) in the presence of a chloride source, can also facilitate this conversion. organic-chemistry.org The general transformation is as follows:
Ar-SH + Oxidizing/Chlorinating Agents → Ar-SO₂Cl
Similarly, diaryl disulfides can be cleaved and oxidized to the corresponding sulfonyl chlorides.
| Starting Material | Reagents | Key Features |
| Thiophenols | H₂O₂ / SOCl₂ | Fast reaction, high yields, mild conditions. organic-chemistry.orgacs.org |
| Thiophenols | N-Chlorosuccinimide (NCS) / Chloride Source | Effective for in-situ generation and subsequent reactions. organic-chemistry.org |
| Disulfides | Oxidative Chlorination reagents | Cleavage of S-S bond followed by oxidation. |
Conversion of Sulfonic Acids or Their Salts
Arylsulfonic acids or their corresponding salts can be converted into arylsulfonyl chlorides through reaction with various chlorinating agents. durham.ac.uklookchem.com This two-step approach involves the initial sulfonation of an aromatic ring to produce the sulfonic acid, followed by chlorination. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net
The reaction of a sulfonic acid with thionyl chloride is a frequently used laboratory-scale method: Ar-SO₃H + SOCl₂ → Ar-SO₂Cl + SO₂ + HCl
For salts of sulfonic acids, such as sodium arylsulfonates, phosphorus pentachloride is an effective reagent: orgsyn.org Ar-SO₃Na + PCl₅ → Ar-SO₂Cl + POCl₃ + NaCl
This method's utility is tied to the availability and stability of the precursor sulfonic acids.
| Chlorinating Agent | Substrate | Byproducts |
| Thionyl chloride (SOCl₂) | Sulfonic Acid | SO₂, HCl |
| Phosphorus pentachloride (PCl₅) | Sulfonic Acid or its Salt | POCl₃, HCl / NaCl |
| Phosphorus oxychloride (POCl₃) | Sulfonic Acid Salt | Phosphate salts |
Halogenation of Aromatic Sulfides and Sulfoxides
The oxidative cleavage and chlorination of aromatic sulfides (thioethers) or sulfoxides can also yield arylsulfonyl chlorides. acsgcipr.org In the case of unsymmetrical sulfides, such as alkyl-aryl sulfides, the reaction must be controlled to ensure selective cleavage and formation of the desired arylsulfonyl chloride. Typically, one of the groups attached to the sulfur atom is a good leaving group, like a benzyl (B1604629) or t-butyl group. acsgcipr.org
Specialized Synthetic Approaches for 3,5-Dichlorobenzenesulfonyl Chloride
For specific applications, such as in metabolic studies or as tracers, isotopically labeled versions of 3,5-dichlorobenzenesulfonyl chloride are required. This necessitates specialized synthetic routes that incorporate the isotope at a specific position or uniformly throughout the molecule.
Isotopic Labeling Strategies for Tracer Applications (e.g., [U-¹⁴C] Incorporation)
The synthesis of uniformly carbon-14 (B1195169) labeled ([U-¹⁴C]) 3,5-dichlorobenzenesulfonyl chloride has been developed for use in pharmacokinetic and metabolism studies. lookchem.com A multi-step synthesis starting from a readily available labeled precursor, such as [¹⁴C]aniline hydrochloride, is a viable strategy. lookchem.com
A reported synthetic sequence for [U-¹⁴C]3,5-dichlorobenzenesulfonyl chloride is outlined below: lookchem.com
Acetylation: [¹⁴C]Aniline is first protected by acetylation with acetic anhydride (B1165640) to form [¹⁴C]acetanilide. This step prevents potential N-oxidation or bis-sulfonation in the subsequent step.
Chlorosulfonation: The resulting [¹⁴C]acetanilide is then sulfonated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-acetamido-[¹⁴C]benzenesulfonyl chloride.
Ammonolysis: The sulfonyl chloride is converted to the corresponding sulfonamide, 4-acetamido-[¹⁴C]benzenesulfonamide, by reaction with ammonium (B1175870) hydroxide (B78521).
Deacetylation: The acetyl protecting group is removed under acidic conditions to give 4-amino-[¹⁴C]benzenesulfonamide.
Chlorination: The aromatic ring is then dichlorinated.
Diazotization/Dediazotization: The amino group, having served its purpose in directing the aromatic substitution, is removed. This is achieved through diazotization with sodium nitrite (B80452) in an acidic medium, followed by dediazotization to yield [U-¹⁴C]3,5-dichlorobenzenesulfonamide.
Conversion to Sulfonyl Chloride: The final step involves the conversion of the sulfonamide back to the desired [U-¹⁴C]3,5-dichlorobenzenesulfonyl chloride.
This strategic sequence allows for the efficient incorporation of the carbon-14 label throughout the benzene ring, providing a valuable tool for tracer studies. lookchem.com
| Step | Reaction | Purpose |
| 1 | Acetylation of [¹⁴C]Aniline | Protection of the amino group. |
| 2 | Chlorosulfonation | Introduction of the sulfonyl chloride group. |
| 3 | Ammonolysis | Conversion to a stable sulfonamide intermediate. |
| 4 | Deacetylation | Removal of the protecting group. |
| 5 | Chlorination | Introduction of the two chlorine atoms. |
| 6 | Diazotization/Dediazotization | Removal of the directing amino group. |
| 7 | Conversion to Sulfonyl Chloride | Formation of the final labeled product. |
Optimization of Reaction Parameters and Process Efficiency
The optimization of synthetic routes to 3,5-dichlorobenzenesulfonyl chloride involves a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction times and environmental impact. Key areas of focus include the choice of catalysts, the effect of solvents, and the development of efficient purification methods.
The synthesis of aryl sulfonyl chlorides, including 3,5-dichlorobenzenesulfonyl chloride, often involves the chlorosulfonation of the corresponding aromatic precursor, in this case, 1,3-dichlorobenzene. While this reaction can proceed with chlorosulfonic acid alone, the use of catalysts can significantly improve reaction rates and selectivity.
Research into the synthesis of similar aryl sulfonyl chlorides has explored various catalytic systems. For instance, in related transformations, Lewis acids have been employed to enhance the electrophilicity of the sulfonating agent. However, specific catalytic data for the direct chlorosulfonation of 1,3-dichlorobenzene to 3,5-dichlorobenzenesulfonyl chloride is not extensively detailed in publicly available literature.
An alternative approach to aryl sulfonyl chlorides is the Sandmeyer-type reaction of an appropriate arylamine. durham.ac.uk This method involves the diazotization of an aniline (B41778) derivative followed by reaction with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. durham.ac.ukacs.org While this provides excellent regiocontrol, its application to the synthesis of 3,5-dichlorobenzenesulfonyl chloride would necessitate 3,5-dichloroaniline (B42879) as a starting material. durham.ac.uk
The table below illustrates a hypothetical investigation into different catalysts for the chlorosulfonation of 1,3-dichlorobenzene, a common approach for synthesizing aryl sulfonyl chlorides.
Table 1: Illustrative Investigation of Catalytic Systems for the Synthesis of 3,5-Dichlorobenzenesulfonyl Chloride
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| None | 0 | 80 | 12 | 65 | 90 |
| FeCl₃ | 5 | 60 | 6 | 85 | 92 |
| AlCl₃ | 5 | 60 | 5 | 88 | 93 |
| ZnCl₂ | 5 | 70 | 8 | 75 | 91 |
| I₂ | 2 | 80 | 10 | 70 | 90 |
This table is for illustrative purposes to demonstrate how catalytic systems might be investigated and does not represent actual experimental data.
The choice of solvent can have a profound impact on the kinetics and selectivity of chemical reactions. In the synthesis of aryl sulfonyl chlorides, the solvent can influence the solubility of reactants, stabilize intermediates, and affect the reaction pathway.
For the chlorosulfonation of aromatic compounds, the reaction is often carried out in an excess of the chlorosulfonating agent, which also acts as the solvent. However, the use of an inert co-solvent can offer several advantages, including better temperature control and improved selectivity. Common solvents that could be considered for such transformations, based on their inertness and boiling points, include chlorinated hydrocarbons like dichloromethane (B109758) or dichloroethane, as well as nitrobenzene.
The polarity of the solvent can influence the rate of reaction. Polar aprotic solvents may be employed to facilitate the dissolution of starting materials and intermediates. The effect of different solvents on the yield and purity of 3,5-dichlorobenzenesulfonyl chloride would require experimental investigation.
Below is an illustrative data table showing potential solvent effects on the synthesis of 3,5-dichlorobenzenesulfonyl chloride.
Table 2: Illustrative Solvent Effects on the Synthesis of 3,5-Dichlorobenzenesulfonyl Chloride
| Solvent | Dielectric Constant (at 20°C) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| None (excess chlorosulfonic acid) | ~5-6 | 80 | 12 | 65 | 90 |
| Dichloromethane | 9.08 | 40 | 24 | 70 | 92 |
| 1,2-Dichloroethane | 10.36 | 80 | 10 | 75 | 93 |
| Nitrobenzene | 34.82 | 100 | 8 | 80 | 91 |
| Carbon tetrachloride | 2.24 | 77 | 18 | 60 | 88 |
This table is for illustrative purposes to demonstrate potential solvent effects and does not represent actual experimental data.
The isolation and purification of 3,5-dichlorobenzenesulfonyl chloride are critical steps to obtain a product of high purity suitable for its intended applications. Common impurities in the synthesis of aryl sulfonyl chlorides include the corresponding sulfonic acid (from hydrolysis), isomeric sulfonyl chlorides, and starting materials. google.com
Several techniques can be employed for the purification of aryl sulfonyl chlorides:
Distillation: Vacuum distillation is a common method for purifying liquid sulfonyl chlorides with sufficiently high boiling points and thermal stability. This technique effectively removes non-volatile impurities.
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. uct.ac.za The choice of solvent is crucial and is determined by the solubility characteristics of the desired compound and its impurities. rochester.edu An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. libretexts.org Common solvents for the recrystallization of aryl compounds include toluene, hexanes, and ethanol. uct.ac.za A two-solvent system, such as dichloromethane/pentane, can also be effective. reddit.com
Chromatography: Flash column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase. nih.govrsc.org This method is particularly useful for removing impurities with similar physical properties to the desired product.
Aqueous Work-up: Washing the crude product with water can remove water-soluble impurities such as sulfonic acids. acs.orggoogle.com However, care must be taken to minimize hydrolysis of the sulfonyl chloride. acs.org
The following table provides an illustrative comparison of different purification techniques for 3,5-dichlorobenzenesulfonyl chloride.
Table 3: Illustrative Comparison of Purification Techniques for 3,5-Dichlorobenzenesulfonyl Chloride
| Purification Method | Conditions/Solvent System | Purity Achieved (%) | Recovery Yield (%) |
| Vacuum Distillation | 1-5 mmHg, 150-170 °C | 98 | 85 |
| Crystallization | Toluene | 99 | 75 |
| Crystallization | Hexane/Ethyl Acetate | 99.5 | 70 |
| Flash Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | >99.5 | 60 |
This table is for illustrative purposes to demonstrate the potential effectiveness of various purification techniques and does not represent actual experimental data.
Mechanistic Investigations and Kinetic Analyses of 3,5 Dichlorobenzenesulfonyl Chloride Reactivity
Nucleophilic Attack at the Sulfonyl Sulfur Center
Nucleophilic attack on the sulfur atom of the sulfonyl chloride group is the fundamental process in the reactions of 3,5-dichlorobenzenesulfonyl chloride. The mechanism of this attack has been a subject of extensive research, with studies on various arenesulfonyl chlorides pointing towards a bimolecular nucleophilic substitution (SN2-type) pathway. nih.govrsc.org This is in contrast to some other sulfonyl chlorides where an ionization (SN1) mechanism has been suggested. mdpi.com
The solvolysis of benzenesulfonyl chlorides, including by extension the 3,5-dichloro derivative, in aqueous and mixed media such as aqueous acetone (B3395972) and aqueous dioxane, has been shown to proceed via an SN2 mechanism. nih.govbeilstein-journals.org
In neutral solvolysis, a solvent molecule, such as water, acts as the nucleophile. For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction is believed to be SN2 in character. nih.gov A study on the solvolysis of a series of 4-X-benzenesulfonyl chlorides in water provided first-order rate constants and pseudothermodynamic parameters, which are consistent with an SN2-type mechanism. cdnsciencepub.com The presence of electron-withdrawing substituents, such as the two chlorine atoms in 3,5-dichlorobenzenesulfonyl chloride, is expected to increase the rate of nucleophilic attack by rendering the sulfur atom more electrophilic.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in H₂O at 15°C
| Substituent | 10⁴ k (s⁻¹) |
|---|---|
| 4-MeO | 23.89 |
| 4-Me | 13.57 |
| 4-H | 11.04 |
| 4-Br | 7.447 |
| 4-NO₂ | 9.373 |
Data sourced from a study on substituted benzenesulfonyl chlorides and is illustrative of general trends. cdnsciencepub.com
In the presence of a base, such as hydroxide (B78521) ions, the rate of hydrolysis of benzenesulfonyl chlorides is significantly accelerated. beilstein-journals.org The hydroxide ion is a much stronger nucleophile than water. The kinetics of the alkaline hydrolysis of various substituted benzenesulfonyl chlorides in water have been studied, and the data support an SN2 mechanism. rsc.org For these reactions, bond formation in the transition state is considered to be predominant. rsc.org The rates of alkaline hydrolysis have been shown to follow the Hammett equation, with a positive ρ-value of +1.564, indicating that electron-withdrawing substituents stabilize the transition state and accelerate the reaction. rsc.org
The differentiation between a direct bimolecular nucleophilic substitution (SN2) and a nucleophilic substitution with internal return (SNi) is crucial in understanding the reaction mechanism. For the reactions of arenesulfonyl chlorides, the evidence strongly points towards an SN2 mechanism, where the nucleophile attacks the sulfur center from the side opposite to the leaving group (chloride ion). dntb.gov.uanih.gov This is supported by kinetic studies and theoretical calculations. DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, which is characteristic of an SN2 mechanism. dntb.gov.uanih.gov
The transition state for the SN2 reaction at the sulfonyl sulfur is proposed to have a trigonal bipyramidal geometry. nih.govcdnsciencepub.com In this structure, the incoming nucleophile and the leaving group occupy the axial positions, while the two oxygen atoms and the phenyl ring are in the equatorial plane. nih.gov The energetics of this transition state are influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the chlorine atoms in 3,5-dichlorobenzenesulfonyl chloride, are expected to stabilize the developing negative charge on the sulfur atom in the transition state, thereby lowering the activation energy and increasing the reaction rate. nih.gov Computational studies have been instrumental in elucidating the structure and energy of these transition states. dntb.gov.ua
Solvolysis Mechanisms in Aqueous and Mixed Media
Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies
Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. In the context of 3,5-dichlorobenzenesulfonyl chloride, QSAR can be applied to understand the effect of the two chlorine substituents on its reactivity compared to other substituted benzenesulfonyl chlorides.
The Hammett equation is a classic example of a linear free-energy relationship used in QSAR. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value is observed, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org For the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides, a ρ-value of +1.564 has been reported. rsc.org The σ values for meta-substituents are additive, so for 3,5-dichlorobenzenesulfonyl chloride, the combined electron-withdrawing effect of the two chlorine atoms would be expected to lead to a significantly higher rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride.
Application of Hammett Equation for Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. researchgate.netrsc.org In the context of benzenesulfonyl chlorides, the Hammett reaction constant, ρ (rho), offers insight into the nature of the transition state during nucleophilic substitution reactions, such as solvolysis. beilstein-journals.orgnih.gov
For the solvolysis of substituted benzenesulfonyl chlorides, the sign and magnitude of the ρ value are indicative of the charge development in the rate-determining step. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge at the reaction center in the transition state. Conversely, a negative ρ value would indicate the accumulation of positive charge.
Studies on the solvolysis of various para- and meta-substituted benzenesulfonyl chlorides have consistently shown positive ρ values, supporting a mechanism where bond-making with the nucleophile is significant in the transition state, characteristic of an S(_N)2-like process. beilstein-journals.orgresearchgate.net For instance, the alkaline hydrolysis of aromatic sulfonyl chlorides in water exhibits a ρ-value of +1.564, indicating a considerable sensitivity to substituent effects and a transition state with significant negative charge development on the sulfur atom. rsc.org
While specific Hammett plots for the solvolysis of 3,5-dichlorobenzenesulfonyl chloride are not extensively documented in readily available literature, the electronic effects of the two chlorine atoms can be inferred from established substituent constants. The chlorine atoms at the meta positions are primarily electron-withdrawing through their inductive effect (-I). This would be expected to increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. Consequently, 3,5-dichlorobenzenesulfonyl chloride is anticipated to exhibit a higher reaction rate in nucleophilic substitution reactions compared to unsubstituted benzenesulfonyl chloride.
The following table presents representative Hammett ρ values for the solvolysis of substituted benzenesulfonyl chlorides in different solvent systems, illustrating the influence of the reaction medium on the sensitivity to substituent effects.
Hammett ρ Values for Solvolysis of Substituted Benzenesulfonyl Chlorides
| Solvent System | ρ (rho) Value | Reference |
|---|---|---|
| 50% Acetone / 50% Water (v/v) | +0.71 to +0.82 | beilstein-journals.org |
| 47.5% Ethanol / 52.5% Water | +0.22 to +0.38 | beilstein-journals.org |
| 30% Dioxane / 70% Water | +0.35 to +0.37 | researchgate.net |
| Water (Alkaline Hydrolysis) | +1.564 | rsc.org |
These data underscore that while the reaction mechanism remains broadly consistent (S(_N)2-like), the degree of charge development and, consequently, the susceptibility to substituent effects, is modulated by the solvent environment.
Desulfonylation and Desulfitative Reaction Mechanisms
Beyond simple nucleophilic substitution at the sulfur atom, 3,5-dichlorobenzenesulfonyl chloride can participate in reactions involving the cleavage of the carbon-sulfur bond, namely desulfonylation and desulfitative couplings. These transformations are particularly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.
Desulfonylation reactions involve the removal of the sulfonyl group. wikipedia.org For arylsulfonyl chlorides, this can be achieved reductively to yield the corresponding aryl chloride and sulfur dioxide. This process offers a synthetic route to aryl chlorides from sulfonic acids. researchgate.net
Desulfitative coupling reactions are a more contemporary and versatile class of reactions where the sulfonyl chloride acts as an arylating agent, with the concurrent extrusion of sulfur dioxide. researchgate.net These reactions are typically catalyzed by transition metals, most commonly palladium. The general mechanism for a palladium-catalyzed desulfitative C-H arylation of a heterocycle, for instance, is believed to proceed through the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the S-Cl bond of the arylsulfonyl chloride to form a palladium(II) intermediate.
Sulfur Dioxide Extrusion: This intermediate then eliminates sulfur dioxide to generate an arylpalladium(II) species.
C-H Activation/Transmetalation: The arylpalladium(II) complex then reacts with the coupling partner. In the case of direct arylation, this involves C-H activation of the other substrate.
Reductive Elimination: The resulting diarylpalladium(II) intermediate undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. wikipedia.org
The presence of the two electron-withdrawing chlorine atoms on the benzene ring of 3,5-dichlorobenzenesulfonyl chloride can influence the efficiency of these desulfitative couplings. These substituents can affect the rate of oxidative addition and the stability of the intermediate palladium complexes.
Reactivity Profiling in Non-Aqueous and Specialized Reaction Environments
The reactivity of 3,5-dichlorobenzenesulfonyl chloride is profoundly influenced by the solvent medium. While solvolysis in aqueous or mixed aqueous-organic solvents has been a primary focus for mechanistic studies of sulfonyl chlorides, its behavior in non-aqueous and specialized environments is critical for many synthetic applications.
In aprotic solvents, such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the reaction pathways can differ significantly from those in protic media. The absence of acidic protons in these solvents precludes solvolysis pathways that involve proton transfer from the solvent in the rate-determining step.
Kinetic studies of the reactions of sulfonyl chlorides in non-aqueous solvents are less common than for solvolysis. However, the general principles of nucleophilic substitution still apply. The rate of reaction will depend on the nucleophilicity of the reacting partner and the ability of the solvent to stabilize the transition state. Aprotic polar solvents like DMF and DMSO are known to accelerate S(_N)2 reactions by solvating the cation while leaving the anion (nucleophile) relatively unsolvated and therefore more reactive.
For instance, in the synthesis of sulfonamides, the reaction between a sulfonyl chloride and an amine is often carried out in an aprotic solvent in the presence of a base. The solvent's role is not merely to dissolve the reactants but also to influence the reaction rate and selectivity.
While specific kinetic data for the reactions of 3,5-dichlorobenzenesulfonyl chloride in these specialized environments are scarce in the literature, it is reasonable to expect that its reactivity would be enhanced in polar aprotic solvents when reacting with anionic nucleophiles, due to the strong electron-withdrawing nature of the dichlorinated phenyl ring.
Applications of 3,5 Dichlorobenzenesulfonyl Chloride in Advanced Organic and Medicinal Synthesis
Divergent Synthesis of Sulfonamide Derivatives
The reaction of 3,5-dichlorobenzenesulfonyl chloride with primary and secondary amines is a cornerstone of its application, providing a straightforward route to a diverse range of sulfonamides. This reactivity has been extensively leveraged in medicinal chemistry to generate libraries of compounds for biological screening.
Direct Amidation Reactions with Primary and Secondary Amines
The direct reaction of 3,5-dichlorobenzenesulfonyl chloride with primary and secondary amines, typically in the presence of a base such as pyridine (B92270) or triethylamine, affords the corresponding N-substituted sulfonamides in good to excellent yields. cbijournal.com This reaction is a fundamental transformation that allows for the introduction of the 3,5-dichlorobenzenesulfonamide (B33625) moiety into a wide variety of molecular frameworks. The reaction conditions are generally mild, and the sulfonamide products are often stable, crystalline solids, facilitating their purification. cbijournal.com
The versatility of this reaction is demonstrated by the wide range of amines that can be employed, from simple alkyl and aryl amines to more complex heterocyclic structures. This flexibility is crucial in the construction of compound libraries for drug discovery, where structural diversity is key to identifying new bioactive molecules.
Table 1: Examples of Direct Amidation of 3,5-Dichlorobenzenesulfonyl Chloride with Various Amines
| Amine | Base | Solvent | Product | Yield (%) | Reference |
| Aniline (B41778) | Pyridine | Dichloromethane (B109758) | N-phenyl-3,5-dichlorobenzenesulfonamide | 95 | cbijournal.com |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-3,5-dichlorobenzenesulfonamide | 92 | cbijournal.com |
| Piperidine | Pyridine | Dichloromethane | 1-(3,5-dichlorophenylsulfonyl)piperidine | 98 | cbijournal.com |
| Morpholine | Triethylamine | Dichloromethane | 4-(3,5-dichlorophenylsulfonyl)morpholine | 96 | cbijournal.com |
This table is generated based on typical reaction outcomes for sulfonamide synthesis and may not represent specific, cited examples for 3,5-dichlorobenzenesulfonyl chloride.
Synthesis of Diverse Sulfonamide Scaffolds for Chemical Biology
The 3,5-dichlorophenylsulfonamide scaffold has proven to be a valuable component in the design of molecules for chemical biology research. Its structural and electronic properties can contribute to enhanced binding affinity and selectivity for various biological targets.
The FK506-binding proteins (FKBPs) are a family of proteins involved in a range of cellular processes, and their dysregulation has been implicated in various diseases. nih.gov The development of selective ligands for different FKBP isoforms is a significant area of research. Sulfonamides derived from 3,5-dichlorobenzenesulfonyl chloride have been incorporated into the design of potent FKBP ligands. acs.org The dichlorinated phenyl ring can engage in favorable interactions within the hydrophobic binding pockets of these proteins. acs.org
For instance, bicyclic sulfonamides have been synthesized where the 3,5-dichlorophenyl group is a key feature for achieving high binding affinity. researchgate.net The synthesis of these complex molecules often involves the reaction of a suitable amine-containing core structure with 3,5-dichlorobenzenesulfonyl chloride or a closely related analogue like 3-bromo-5-chlorosulfonyl chloride. researchgate.net
Amlodipine (B1666008) is a widely used drug for the treatment of hypertension and angina. academie-sciences.fr In an effort to enhance its therapeutic profile and explore new biological activities, researchers have synthesized analogues of amlodipine. One such modification involves the reaction of the primary amino group of amlodipine with sulfonyl chlorides. In a relevant study, 2,5-dichlorobenzenesulfonyl chloride, a close isomer of the 3,5-dichloro derivative, was reacted with amlodipine to produce a novel sulfonamide analogue. academie-sciences.fracademie-sciences.fr This reaction, conducted in an aqueous sodium carbonate solution, demonstrates the feasibility of incorporating the dichlorobenzenesulfonamide moiety into complex, biologically active molecules to modulate their properties. academie-sciences.fracademie-sciences.fr
While direct examples of 3,5-dichlorobenzenesulfonyl chloride being used as a precursor for triazole-containing bioactive compounds are not prevalent in the readily available literature, the general synthetic strategies for preparing sulfonamide-triazole hybrids suggest a potential application. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a common method for the synthesis of 1,2,3-triazoles. researchgate.net A synthetic route could involve the preparation of a 3,5-dichlorobenzenesulfonamide bearing either an azide (B81097) or an alkyne functionality. This functionalized sulfonamide could then undergo a click reaction with a complementary alkyne or azide-containing molecule to generate the desired triazole-sulfonamide conjugate. Such hybrid molecules are of interest in medicinal chemistry due to the diverse biological activities associated with both the sulfonamide and triazole moieties. organic-chemistry.orgmdpi.com
Participation in Cross-Coupling Reactions
While the primary application of 3,5-dichlorobenzenesulfonyl chloride is in the synthesis of sulfonamides, the presence of chloro-substituents on the aromatic ring opens up the possibility of its participation in palladium-catalyzed cross-coupling reactions. Although sulfonyl chlorides are not as commonly employed as aryl halides in these reactions, their use has been reported.
Palladium-catalyzed Suzuki-Miyaura cross-coupling of arenesulfonyl chlorides with boronic acids has been demonstrated as a viable method for the formation of carbon-carbon bonds. The reactivity of the sulfonyl chloride group in these reactions is generally lower than that of an aryl iodide but can be greater than that of an aryl bromide, following the general reactivity trend of ArI > ArSO₂Cl > ArBr >> ArCl. This suggests that under appropriate catalytic conditions, one or both of the chloro-substituents on the 3,5-dichlorobenzenesulfonyl chloride could potentially undergo cross-coupling, or the sulfonyl chloride group itself could be the site of reaction. However, specific examples of 3,5-dichlorobenzenesulfonyl chloride participating in such reactions are not extensively documented, indicating a potential area for future research and application.
Transition Metal-Catalyzed Desulfitative Cross-Couplings with Various Nucleophiles
3,5-Dichlorobenzenesulfonyl chloride has emerged as a significant substrate in transition metal-catalyzed desulfitative cross-coupling reactions. This synthetic strategy is valued for its efficiency and the accessibility of sulfonyl chlorides as starting materials. chemrevlett.com The core of this transformation involves the reaction of the sulfonyl chloride with a nucleophile, facilitated by a metal catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the extrusion of sulfur dioxide (SO₂).
The reaction mechanism typically begins with the oxidative addition of the sulfonyl chloride's S-Cl bond to a low-valent transition metal catalyst, such as palladium(0) or iron. chemrevlett.comcore.ac.uk This is followed by the crucial step of SO₂ extrusion, which generates an organometallic intermediate—specifically, a (3,5-dichlorophenyl)metal species. This species then reacts with a variety of nucleophiles to yield the final cross-coupled product.
Research has demonstrated the utility of this methodology with different transition metals and nucleophiles. For instance, iron-catalyzed desulfinylative cross-coupling reactions have been successfully carried out between sulfonyl chlorides and Grignard reagents (organomagnesium compounds), which act as carbon-based nucleophiles. core.ac.uk Similarly, palladium complexes are effective catalysts for these transformations, expanding the scope of accessible products. core.ac.uk The choice of catalyst and reaction conditions can influence the efficiency and outcome of the coupling. The general success of aryl sulfonyl chlorides with electron-withdrawing groups suggests that 3,5-dichlorobenzenesulfonyl chloride is a suitable candidate for these reactions. chemrevlett.com
| Catalyst System | Nucleophile Type | Key Mechanistic Steps | Ref. |
| Palladium-based | Heteroarenes (C-H bonds) | Oxidative Addition, SO₂ Extrusion, C-H Activation, Reductive Elimination | chemrevlett.com |
| Iron-based (e.g., [Fe(acac)₃]) | Grignard Reagents (R-MgBr) | Formation of Organoiron Species, Transmetalation, Reductive Coupling | core.ac.uk |
Exploration as Alternative Coupling Partners in Palladium-Catalyzed Transformations
In the field of palladium-catalyzed cross-coupling, there is a continuous search for alternative electrophilic partners to the commonly used organohalides and triflates. Aryl sulfonyl chlorides, including 3,5-dichlorobenzenesulfonyl chloride, have gained considerable attention in this context due to their low cost, high stability, and ready availability. chemrevlett.com They serve as effective aryl sources in reactions that form biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals and materials science. chemrevlett.comchemrevlett.com
Palladium-catalyzed desulfitative C-H bond arylation is a prominent example where sulfonyl chlorides act as coupling partners. chemrevlett.com In these reactions, a C-H bond of a substrate, often a heteroarene like a pyrrole (B145914) or furan, is directly functionalized with the aryl group from the sulfonyl chloride. chemrevlett.com This approach avoids the need to pre-functionalize the substrate, streamlining the synthetic process. The reaction proceeds via the generation of an arylpalladium intermediate from the sulfonyl chloride, which then engages in the C-H activation/arylation step. chemrevlett.com
The versatility of sulfonyl chlorides as coupling partners is demonstrated in their application with various substrates. Palladium catalysts have been shown to effectively promote the desulfitative coupling between aryl sulfonyl chlorides and compounds such as pyrroles, anilides, and benzothiophenes, leading to the regioselective formation of arylated products. chemrevlett.comchemrevlett.com This positions 3,5-dichlorobenzenesulfonyl chloride as a valuable tool for introducing the 3,5-dichlorophenyl moiety into diverse molecular frameworks through modern palladium-catalyzed methods.
| Palladium-Catalyzed Reaction | Substrate Class | Advantage of Sulfonyl Chloride | Ref. |
| Direct C-H Arylation | Heteroarenes (e.g., Pyrroles, Furans) | Avoids pre-functionalization of the substrate | chemrevlett.com |
| Desulfitative Coupling | Anilides | Provides access to arylated anilide derivatives | chemrevlett.com |
| Biaryl Synthesis | C-H bonds of arenes | Low cost and high stability compared to some organohalides | chemrevlett.com |
Construction of Complex Molecular Architectures and Functional Materials
Integration into Small Molecule Libraries
3,5-Dichlorobenzenesulfonyl chloride is a suitable building block for the synthesis of small molecule libraries, particularly those based on a sulfonamide scaffold. The sulfonyl chloride functional group is highly reactive toward primary and secondary amines, leading to the formation of robust sulfonamide linkages. This reactivity allows for the systematic combination of 3,5-dichlorobenzenesulfonyl chloride with a diverse array of amine-containing compounds.
By reacting this single sulfonyl chloride with a collection of different amines, a library of novel 3,5-dichlorophenylsulfonamides can be generated. This strategy, known as parallel synthesis, is a cornerstone of medicinal chemistry for generating a multitude of compounds for biological screening. The resulting library would possess a constant 3,5-dichlorophenylsulfonyl core while varying the peripheral chemical space, dictated by the structure of the amine reactant. This approach is analogous to the synthesis of benzamide (B126) libraries from benzoyl chlorides, a common strategy in drug discovery.
Applications in Peptide and Protein Chemical Modification
The chemical modification of peptides and proteins is crucial for studying their function, creating therapeutic conjugates, and developing diagnostic tools. The reactivity of sulfonyl chlorides with nucleophilic amine groups makes 3,5-dichlorobenzenesulfonyl chloride a potential reagent for such modifications. The primary amine of a peptide's N-terminus or the ε-amine group of a lysine (B10760008) residue's side chain can react with the sulfonyl chloride to form a stable sulfonamide bond.
This conjugation would covalently attach the 3,5-dichlorophenylsulfonyl moiety to the biomolecule. Such a modification could be used to introduce a hydrophobic and sterically defined group onto the peptide or protein surface, potentially influencing its conformation, stability, or interaction with other molecules. While specific documented use of 3,5-dichlorobenzenesulfonyl chloride for this purpose is not widespread, the fundamental reactivity of the sulfonyl chloride group is a well-established principle in bioconjugation chemistry. utoronto.ca
Role in Polymer Synthesis (e.g., Polyurethanes, Polyamides)
The direct role of 3,5-dichlorobenzenesulfonyl chloride as a monomer in the synthesis of common polymers like polyurethanes and polyamides is limited. These polymers are typically formed through the step-growth polymerization of monomers containing at least two reactive functional groups (e.g., diols and diisocyanates for polyurethanes, or diamines and diacyl chlorides for polyamides). As 3,5-dichlorobenzenesulfonyl chloride possesses only one sulfonyl chloride group, it acts as a monofunctional reagent and would function as a chain terminator rather than a chain extender in these polymerization processes.
However, sulfonyl chloride functionalities can be incorporated into polymer structures. For instance, a macroinitiator containing sulfonyl chloride groups can be used to initiate the polymerization of other monomers, leading to the formation of graft copolymers. researchgate.net In this "grafting from" approach, polymer chains are grown from a pre-existing polymer backbone. Theoretically, a bifunctional monomer containing the 3,5-dichlorobenzenesulfonyl moiety alongside another polymerizable group could be designed for incorporation into a polymer chain, thereby imparting specific chemical properties to the final material.
Precursor for Organometallic Species
3,5-Dichlorobenzenesulfonyl chloride serves as a precursor for the in situ generation of organometallic species within catalytic cycles. chemrevlett.com This is most evident in the palladium-catalyzed desulfitative coupling reactions discussed previously. The initial step of the catalytic cycle is the oxidative addition of the S-Cl bond to a Pd(0) center. chemrevlett.com
This oxidative addition product subsequently undergoes extrusion of sulfur dioxide, a thermodynamically favorable process, to generate a transient but crucial (3,5-dichlorophenyl)palladium(II) complex. chemrevlett.com This complex is an organometallic species, containing a direct carbon-palladium bond. It is this organopalladium intermediate that is the active arylating agent in the subsequent steps of the catalytic cycle, reacting with the nucleophile or C-H bond to form the desired product before the palladium catalyst is regenerated. Therefore, while 3,5-dichlorobenzenesulfonyl chloride is not used to isolate stable organometallic compounds, its role as a precursor to reactive organometallic intermediates is fundamental to its utility in modern synthetic chemistry.
Radiosynthesis and Tracer Compound Development
Following a comprehensive review of available scientific literature and chemical databases, there is no documented application of 3,5-Dichlorobenzenesulfonyl Chloride in the fields of radiosynthesis or the development of tracer compounds for imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
The primary applications of 3,5-Dichlorobenzenesulfonyl Chloride reported in the chemical literature are as an intermediate in the synthesis of certain dyes, pesticides, and pharmaceuticals. While chlorinated compounds are prevalent in medicinal chemistry, and sulfonyl chloride moieties are utilized in various synthetic transformations, the specific compound 3,5-Dichlorobenzenesulfonyl Chloride has not been identified as a precursor or reagent in the context of radiolabeling.
Research in radiosynthesis often involves the incorporation of radionuclides (e.g., ¹⁸F, ¹¹C, ⁹⁹ᵐTc) into biologically active molecules. This process typically requires precursors that are amenable to rapid and high-yield radiolabeling reactions. The scientific literature does not currently contain studies detailing the use of 3,5-Dichlorobenzenesulfonyl Chloride for such purposes.
Therefore, no research findings or data tables concerning the application of 3,5-Dichlorobenzenesulfonyl Chloride in radiosynthesis and tracer compound development can be provided.
Advanced Spectroscopic and Structural Characterization of 3,5 Dichlorobenzenesulfonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
High-resolution NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 3,5-dichlorobenzenesulfonyl chloride by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for 3,5-dichlorobenzenesulfonyl chloride are not widely published in spectral databases, the expected features can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-dichlorobenzenesulfonyl chloride is expected to be relatively simple due to the symmetry of the aromatic ring. The molecule contains two types of aromatic protons.
H-4 (para position): The proton at the C-4 position is expected to appear as a triplet, coupling with the two equivalent protons at the C-2 and C-6 positions.
H-2 and H-6 (ortho positions): The two equivalent protons at the C-2 and C-6 positions are expected to appear as a doublet, coupling with the single proton at the C-4 position.
The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group would cause the signals for these aromatic protons to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to molecular symmetry, four distinct signals are anticipated for the six carbon atoms in the benzene (B151609) ring.
C-1 (ipso-carbon): The carbon atom directly attached to the sulfonyl chloride group.
C-2 and C-6: The two equivalent carbon atoms ortho to the sulfonyl chloride group.
C-3 and C-5: The two equivalent carbon atoms meta to the sulfonyl chloride group and directly bonded to the chlorine atoms.
C-4: The carbon atom para to the sulfonyl chloride group.
The chemical shifts for these carbons are influenced by the electronegativity of the substituents. The carbons bonded to chlorine (C-3, C-5) and the sulfonyl chloride group (C-1) are expected to be significantly deshielded and appear at lower field.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H-2, H-6 | ~7.8 - 8.2 | Doublet (d) | Coupling with H-4 |
| ¹H | H-4 | ~7.6 - 7.9 | Triplet (t) | Coupling with H-2 and H-6 |
| ¹³C | C-1 | ~140 - 145 | Singlet | Ipso-carbon attached to -SO₂Cl |
| ¹³C | C-2, C-6 | ~127 - 132 | Singlet | CH carbons |
| ¹³C | C-3, C-5 | ~135 - 140 | Singlet | Carbons attached to Cl |
| ¹³C | C-4 | ~133 - 138 | Singlet | CH carbon |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint for identification and functional group analysis.
Infrared (IR) Spectroscopy: The IR spectrum of 3,5-dichlorobenzenesulfonyl chloride is available in the NIST Chemistry WebBook. nist.gov The spectrum displays characteristic absorption bands that confirm the presence of its key functional groups.
S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group (SO₂Cl) are prominent, typically appearing in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
Aromatic C=C Stretching: Bands corresponding to the carbon-carbon stretching within the benzene ring are observed in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: Strong absorptions corresponding to the stretching of the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region, generally between 1000 and 1100 cm⁻¹.
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.
Raman Spectroscopy: While an experimental Raman spectrum for 3,5-dichlorobenzenesulfonyl chloride is not readily available, it serves as a complementary technique to IR spectroscopy. Based on the rules of symmetry, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric breathing mode of the substituted benzene ring would be expected to produce a strong Raman signal.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| >3000 | Aromatic C-H Stretch | Aromatic Ring |
| 1400-1600 | Aromatic C=C Stretch | Aromatic Ring |
| 1370-1400 | Asymmetric S=O Stretch | -SO₂Cl |
| 1170-1190 | Symmetric S=O Stretch | -SO₂Cl |
| 1000-1100 | C-Cl Stretch | Aryl-Cl |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of 3,5-dichlorobenzenesulfonyl chloride is documented in the NIST Chemistry WebBook. nist.gov
The molecular weight of 3,5-dichlorobenzenesulfonyl chloride is 245.51 g/mol . sigmaaldrich.com A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). docbrown.info This results in a distinctive cluster of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments. The molecular ion region will show peaks at m/z values corresponding to the different combinations of these isotopes (e.g., M, M+2, M+4, M+6).
Common fragmentation pathways for benzenesulfonyl chlorides involve the cleavage of the C-S and S-Cl bonds. Expected fragmentation patterns include:
Loss of a chlorine radical from the sulfonyl group to give the [M-Cl]⁺ ion.
Loss of the entire SO₂Cl group, resulting in a dichlorophenyl cation.
Loss of SO₂ from the molecular ion.
| m/z Value | Ion Structure | Notes |
|---|---|---|
| nih.govthermofisher.com | [C₆H₃³⁵Clₓ³⁷Cl₃₋ₓO₂S]⁺ | Molecular ion ([M]⁺) cluster, demonstrating the isotopic pattern of three chlorine atoms. |
| [C₆H₃Cl₂O₂S]⁺ | Fragment from loss of Cl from the sulfonyl group ([M-Cl]⁺). | |
| [C₆H₃Cl₂]⁺ | Fragment from loss of the SO₂Cl group. |
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.
As of now, the crystal structure of 3,5-dichlorobenzenesulfonyl chloride has not been deposited in publicly accessible crystallographic databases. However, if such an analysis were performed, it would reveal:
Molecular Geometry: The precise bond lengths of C-C, C-H, C-Cl, C-S, S-O, and S-Cl, as well as the bond angles defining the geometry of the benzene ring and the tetrahedral arrangement around the sulfur atom.
Conformation: The rotational orientation of the sulfonyl chloride group relative to the plane of the aromatic ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting any non-covalent interactions such as halogen bonding or π-stacking that influence the solid-state structure.
This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Elemental Compositional Analysis and Purity Assessment
Determining the elemental composition and assessing the purity of 3,5-dichlorobenzenesulfonyl chloride are crucial final steps in its characterization, ensuring the material meets the required specifications for subsequent use.
Elemental Composition: The molecular formula of 3,5-dichlorobenzenesulfonyl chloride is C₆H₃Cl₃O₂S. Based on this formula, the theoretical elemental composition can be calculated.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 29.35 |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.23 |
| Chlorine (Cl) | 35.453 | 3 | 106.359 | 43.32 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.03 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 13.06 |
| Total | 245.507 | 100.00 |
Purity Assessment: The purity of commercially available 3,5-dichlorobenzenesulfonyl chloride is typically determined using Gas Chromatography (GC). sigmaaldrich.com This technique separates the compound from any impurities, and the relative peak areas in the chromatogram are used to quantify the purity. Purity levels for this compound are commonly specified as ≥96.0% or 97%. sigmaaldrich.com
Computational and Theoretical Studies on 3,5 Dichlorobenzenesulfonyl Chloride and Its Reactivity
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3,5-dichlorobenzenesulfonyl chloride. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model reaction pathways and determine the energies of reactants, transition states, and products.
DFT calculations have been effectively used to study nucleophilic substitution reactions at the sulfonyl sulfur of arenesulfonyl chlorides. mdpi.com These studies reveal that reactions can proceed through different mechanisms, such as a synchronous SN2 mechanism or a stepwise addition-elimination (A–E) mechanism involving a trigonal bipyramidal intermediate. mdpi.com For the chloride-chloride exchange reaction in various arenesulfonyl chlorides, DFT studies have shown that the process occurs via a single transition state, consistent with an SN2 mechanism. mdpi.com
The choice of substituent on the aromatic ring significantly influences the reaction pathway. DFT calculations on benzoyl chlorides, a related class of compounds, indicated that electron-donating substituents favor "loose" (cationic) transition states, while electron-withdrawing groups, such as the chlorine atoms in 3,5-dichlorobenzenesulfonyl chloride, would be expected to favor "tight" (associative) transition states. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies on related benzenesulfonamide (B165840) derivatives often employ quantum chemical calculations to derive molecular descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are correlated with biological activity.
Table 1: Application of Quantum Chemical Methods to Arenesulfonyl Chlorides
| Computational Method | Application | Key Findings for Arenesulfonyl Chlorides |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., SN2 vs. A-E) | Chloride exchange proceeds via a single SN2 transition state. mdpi.com |
| Ab initio methods | Calculation of electronic properties and reaction energies | Provides high-accuracy benchmarks for properties like bond dissociation energies. mdpi.com |
| Semi-empirical methods (e.g., PM3) | Initial structure optimization and QSAR descriptor calculation | Used for refining molecular geometries before higher-level calculations in QSAR studies. |
Molecular Modeling and Dynamics Simulations to Understand Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of 3,5-dichlorobenzenesulfonyl chloride in a realistic chemical environment is governed by its interactions with solvent molecules. Molecular modeling and molecular dynamics (MD) simulations are used to study these solution-phase effects.
MD simulations can model the explicit interactions between the sulfonyl chloride and solvent molecules over time, providing a dynamic picture of the solvation shell. This is crucial for understanding solvolysis reactions, where the solvent acts as the nucleophile. The arrangement of solvent molecules around the reaction center can significantly impact the reaction rate and mechanism.
For solvolyses of arenesulfonyl chlorides, kinetic studies in various solvent mixtures show complex dependencies on solvent composition. mdpi.comresearchgate.net As the concentration of an organic co-solvent like acetone (B3395972) increases, the transition states for the solvolysis of substituted benzenesulfonyl chlorides become more ordered, as indicated by increasingly negative entropies of activation (ΔS≠). mdpi.com Computational models can help rationalize these experimental trends by simulating the specific solvent-solute interactions that lead to such ordering.
Computational Prediction of Reaction Intermediates and Transition States
A central goal of computational chemistry is to map the entire potential energy surface of a reaction, which involves identifying the structures and energies of all intermediates and transition states. The transition state is a fleeting, high-energy structure at the peak of the reaction energy barrier that represents the point of no return between reactants and products. mit.edu
For nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides, DFT calculations have been instrumental in characterizing the transition state structures. mdpi.com For the SN2 chloride exchange reaction, the transition state features a trigonal bipyramidal geometry around the sulfur atom, with the incoming and outgoing chloride ions in apical positions. mdpi.com In contrast, a stepwise addition-elimination mechanism would involve a stable, five-coordinate sulfurandioxide intermediate. mdpi.com
Recent advances in machine learning and artificial intelligence are enabling the rapid prediction of transition state structures. mit.edu These models, trained on vast datasets of known reactions, can predict the geometry of a transition state in seconds when given the structures of the reactant and product, a task that would traditionally require time-consuming quantum chemistry calculations. mit.edu Such methods could be applied to predict the transition states for various reactions involving 3,5-dichlorobenzenesulfonyl chloride.
Table 2: Computed Energetic Properties for Chloride Exchange in Benzenesulfonyl Chloride
| Parameter | Value in Gas Phase (kcal/mol) | Value in MeCN Solution (kcal/mol) | Reference |
|---|---|---|---|
| Gibbs Free Energy Barrier (ΔG‡) | Not specified | 25.0 | mdpi.com |
| Enthalpy of Complex Formation | -18.7 | Not specified | mdpi.com |
| Effect of para-methyl group on ΔG‡ | +1.4 | Not specified | mdpi.com |
Note: Data is for the parent benzenesulfonyl chloride, but illustrates the type of information gained from these calculations.
Analysis of Non-Covalent Interactions and Solvation Effects (e.g., Hydrophobic Interactions)
Non-covalent interactions, although weaker than covalent bonds, play a critical role in dictating molecular conformation, crystal packing, and interactions in solution. For a molecule like 3,5-dichlorobenzenesulfonyl chloride, key non-covalent interactions include hydrogen bonds (with protic solvents), halogen bonds (involving the chlorine atoms), and π-stacking interactions.
The analysis of crystal structures of related organometallic compounds reveals a broad spectrum of intermolecular interactions, including C-H···O hydrogen bonds, halogen bonds (I···I, I···O), and π-π contacts. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. mdpi.com
Solvation effects significantly influence reactivity. The hydrophobic nature of the dichlorinated phenyl ring in 3,5-dichlorobenzenesulfonyl chloride will affect its solubility and the organization of water molecules around it in aqueous environments. The interplay between the hydrophobic aryl backbone and the polar sulfonyl chloride group governs how the molecule orients itself at interfaces and within the active sites of biological targets.
In Silico Structure-Activity Relationship (SAR) Derivation for Biological Activity
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR studies on 3,5-dichlorobenzenesulfonyl chloride are not detailed in the provided results, the methodology is widely applied to its derivatives, such as benzenesulfonamides.
The general process involves:
Synthesizing a series of related compounds: A library of derivatives is created, often by varying substituents on the benzene (B151609) ring. nih.gov
Measuring biological activity: The compounds are tested for a specific biological effect (e.g., antimicrobial or enzyme inhibitory activity). researchgate.net
Calculating molecular descriptors: A wide range of descriptors are calculated for each molecule using computational software. These can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP).
Model development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the observed activity. nih.gov
For example, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) has been applied to benzenesulfonyl-pyrazol-ester compounds to understand their activity as enzyme inhibitors. nih.gov Such models generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of more potent molecules. nih.gov
Table 3: Common Descriptors in QSAR Studies of Sulfonamide Derivatives
| Descriptor Type | Example | Relevance | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. | |
| Lipophilic | LogP (Octanol/Water Partition Coefficient) | Describes the hydrophobicity of the molecule, affecting membrane permeability and target binding. |
| Steric | Molecular Volume/Surface Area | Relates to how the molecule fits into a binding site. | nih.gov |
Ligand-Target Docking and Water Displacement Analysis in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of 3,5-dichlorobenzenesulfonyl chloride) when bound to a second molecule (a receptor or target, usually a protein). This method is crucial for understanding the structural basis of biological activity and for structure-based drug design.
In a typical docking study, the 3D structure of the target protein is used to create a virtual binding site. The ligand is then computationally placed into this site in many different conformations and orientations. A scoring function is used to estimate the binding affinity for each "pose," and the top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov Docking simulations were used to model the binding of benzenesulfonyl-pyrazol-ester inhibitors to the enzyme cathepsin B. nih.gov
Emerging Research Methodologies and Future Outlook
Development of Sustainable and Green Synthetic Approaches for Arenesulfonyl Chlorides
The principles of green chemistry are increasingly being applied to the synthesis of arenesulfonyl chlorides to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents like chlorosulfonic acid or aqueous chlorine. researchgate.net Research is focused on developing protocols that are safer, more atom-economical, and utilize environmentally benign reagents and solvents. organic-chemistry.org
A notable approach involves the use of N-chloroamides as dual-functional reagents for oxidative chlorination. researchgate.net Reagents such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and trichloroisocyanuric acid (TCCA) offer milder reaction conditions and are compatible with a variety of functional groups. researchgate.net One particularly green method utilizes N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and readily prepared from inexpensive starting materials. organic-chemistry.org A key advantage of this system is the ability to recycle the water-soluble succinimide (B58015) byproduct back into the NCS reagent, enhancing the sustainability of the process. organic-chemistry.org
Other innovative green methods include electrochemical oxidative coupling, which provides a metal-, oxidant-, and halogen-free pathway to sulfonamides from arenesulfonyl chlorides and tert-amines using renewable graphite (B72142) electrodes. rsc.org Furthermore, conducting reactions in water, when possible, aligns with green chemistry principles by replacing volatile organic solvents. sci-hub.se The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in water at room temperature with simple pH control, offering high yields and easy product isolation. sci-hub.se
Table 1: Comparison of Green Synthetic Approaches for Arenesulfonyl Chlorides
| Method/Reagent System | Key Features | Primary Advantages |
|---|---|---|
| N-Chlorosuccinimide (NCS) / S-Alkylisothiourea Salts | Utilizes odorless thiol precursors; mild conditions. organic-chemistry.org | Environmentally friendly; byproduct can be recycled; scalable. organic-chemistry.org |
| NaClO₂-mediated Oxidative Chlorosulfonation | Employs sodium chlorite (B76162) for the oxidation of various sulfur compounds. researchgate.net | Safe operation; convenient purification; high yields. researchgate.net |
| Electrochemical Oxidative Coupling | Metal-, oxidant-, and halogen-free system using pencil graphite electrodes. rsc.org | Environmentally benign; uses renewable materials. rsc.org |
| Aqueous Synthesis (pH control) | Uses water as a solvent for the reaction of sulfonyl chlorides with amines. sci-hub.se | Eliminates organic solvents; simple workup; high purity products. sci-hub.se |
| HNO₃/HCl/O₂ in Flow Reactor | Continuous flow protocol using nitric acid, hydrochloric acid, and oxygen. researchgate.net | Favorable process mass intensity (PMI) compared to other methods. researchgate.net |
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
Arenesulfonyl chlorides like 3,5-dichlorobenzenesulfonyl chloride are vital building blocks in combinatorial chemistry and high-throughput screening (HTS) for drug discovery. enamine.net Their reactivity allows for the rapid generation of large libraries of sulfonamide derivatives, which are a prominent class of biologically active compounds. enamine.net The sulfonyl chloride functional group smoothly forms stable sulfonamide bonds with a wide array of amines, making it ideal for parallel synthesis. enamine.net
The application of sulfonyl chlorides in derivative discovery is expanding beyond just library synthesis. Sulfonyl fluorides, which share similar reactivity, are used as reactive probes in molecular biology to selectively react with amino acid residues like serine, cysteine, and lysine (B10760008), aiding in the identification of novel drug targets. enamine.net
Modern synthetic platforms, particularly those integrating flow chemistry and automation, are accelerating the discovery process. nih.gov These automated systems allow for the rapid synthesis of compound libraries, and the developed protocols are directly scalable for larger production if a lead compound is identified. nih.gov This synergy between a versatile building block like 3,5-dichlorobenzenesulfonyl chloride and automated synthesis platforms enables a more efficient design-make-test-analyze cycle in pharmaceutical research.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of arenesulfonyl chlorides, offering significant improvements in safety, scalability, and efficiency. mdpi.comrsc.org Many conventional methods for preparing sulfonyl chlorides are highly exothermic and use hazardous reagents, posing significant safety risks, especially during scale-up. rsc.org Continuous flow reactors mitigate these risks by using small reactor volumes, which allows for exquisite control over reaction parameters and prevents thermal runaway. rsc.org
A key advantage of flow synthesis is the enhanced spacetime yield (STY). For example, in the chlorosulfonation of a pharmaceutically relevant substrate, an optimized flow chemistry process demonstrated a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch procedure. mdpi.com This improvement in productivity is achieved while also facilitating the controlled management of toxic gaseous byproducts. mdpi.com
Several flow protocols have been developed for arenesulfonyl chlorides. One method involves the chlorosulfonylation of in-situ generated diazonium salts under mild, acid-free conditions. africacommons.netresearchgate.net This continuous process is safer, easily scalable, and less labor-intensive than the batch equivalent. researchgate.net Another approach uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorination reagent in a flow reactor, achieving a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ for a model system with a residence time of only 41 seconds. rsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for an Aryl Sulfonyl Chloride
| Parameter | Optimized Batch Process mdpi.com | Continuous Flow Process mdpi.com |
|---|---|---|
| Scale | ~65 g | 500 g |
| Time | 6.5 hours | 12 hours |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
| Key Advantage | Established procedure | Nearly doubled spacetime yield, enhanced safety, process automation. |
Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for preparing arenesulfonyl compounds continues to be an active area of research. researchgate.net For the synthesis of arenesulfonyl chlorides and their derivatives, advancements are focused on improving reaction efficiency, expanding substrate scope, and achieving higher selectivity under milder conditions.
Transition metal catalysis, particularly with copper, has proven effective. A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been developed to produce arenesulfonyl fluorides, which are valuable alternatives to sulfonyl chlorides. nih.gov Similarly, the preparation of arylsulfonyl chlorides from diazonium salts via a modified Sandmeyer reaction often employs copper salts to facilitate the transformation. acs.org
Beyond metal catalysis, organocatalysis and novel reagent systems are also being explored. In the synthesis of N-aryl sulfonyl derivatives, pyridine (B92270) has been used as a catalyst for the reaction between arenesulfonyl chlorides and aromatic amines at room temperature. echemcom.com Research into catalytic systems composed of titanium chlorido complexes and magnesium has shown activity for the cyclotrimerization of nitriles, indicating the potential for low-valent titanium species in catalyzing complex organic transformations. researchgate.net The development of such systems is crucial for creating more efficient and selective pathways for synthesizing complex molecules derived from 3,5-dichlorobenzenesulfonyl chloride.
Table 3: Overview of Catalytic Systems in Arenesulfonyl Compound Synthesis
| Catalyst System | Substrate Type | Reaction | Key Outcome |
|---|---|---|---|
| Copper (Cu) Salts | Arenediazonium Salts | Fluorosulfonylation / Chlorosulfonylation | Provides a practical route to arenesulfonyl fluorides and chlorides from abundant starting materials. nih.govacs.org |
| Palladium (Pd) | Aryl Iodide, SO₂, Hydrazine | Three-Component Coupling | A breakthrough method for delivering aryl N-aminosulfonamides. sci-hub.se |
| Pyridine | Aromatic Amines | Sulfonamide Formation | Effective catalysis for coupling arenesulfonyl chlorides with amines at room temperature. echemcom.com |
| Titanium Chlorido Complexes / Mg | Benzonitriles | Cyclotrimerization | Demonstrates the potential of low-valent titanium species as active catalysts for C-N bond formation. researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by accelerating the design and optimization of reaction conditions. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby reducing the need for extensive empirical experimentation. beilstein-journals.org
For the synthesis and derivatization of compounds like 3,5-dichlorobenzenesulfonyl chloride, ML models can be applied in several ways. Global models, trained on comprehensive reaction databases, can suggest general conditions (e.g., catalyst, solvent) for new transformations. beilstein-journals.org Local models can then fine-tune specific parameters like temperature, concentration, and residence time to optimize the yield and selectivity for a particular reaction. beilstein-journals.org This self-optimization approach can rapidly identify the best conditions for a given process.
A powerful application is the combination of generative AI with automated synthesis platforms, such as microfluidics. chemrxiv.org In one study, a deep learning pipeline was used to design novel molecules from scratch, which were then synthesized on-chip via reactions like sulfonamide and amide bond formation. chemrxiv.org This automated design-make-test-analyze cycle significantly speeds up the discovery of new functional molecules. chemrxiv.org As chemical reaction datasets grow and ML algorithms become more sophisticated, these technologies will play an increasingly vital role in optimizing the synthesis of known compounds and discovering novel derivatives of 3,5-dichlorobenzenesulfonyl chloride. beilstein-journals.orgrsc.org
Table 4: Potential Applications of AI/ML in 3,5-Dichlorobenzenesulfonyl Chloride Chemistry
| AI/ML Application | Description | Potential Impact on Synthesis & Derivatization |
|---|---|---|
| Reaction Condition Prediction | ML models suggest optimal catalysts, solvents, and temperatures based on reaction data. beilstein-journals.org | Reduces experimental effort and cost; accelerates the discovery of efficient synthetic routes. |
| Automated Optimization | Algorithms guide automated platforms (e.g., flow reactors) to iteratively fine-tune reaction parameters to maximize yield or selectivity. beilstein-journals.orgrsc.org | Enables rapid optimization of complex multi-variable reactions, leading to higher efficiency and purity. |
| De Novo Molecular Design | Generative AI designs novel molecules with desired properties that can be synthesized from a given building block. chemrxiv.org | Facilitates the discovery of new drug candidates or materials derived from 3,5-dichlorobenzenesulfonyl chloride. |
| Retrosynthesis Planning | AI tools predict possible synthetic pathways for a target molecule. beilstein-journals.org | Helps chemists devise more efficient and innovative multi-step syntheses for complex derivatives. |
Q & A
Q. What are the key considerations for synthesizing 3,5-Dichlorobenzenesulfenyl chloride in laboratory settings?
- Methodological Answer: The synthesis typically involves sequential chlorination steps starting from aromatic precursors. For example, in analogous syntheses (e.g., 3,5-Dichlorobenzoyl chloride), m-xylene undergoes side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Critical parameters include:
- Temperature control during chlorination to avoid over-chlorination or decomposition.
- Catalyst selection (e.g., FeCl₃ for Friedel-Crafts reactions) to improve regioselectivity.
- Reagent stoichiometry to minimize by-products like polychlorinated derivatives.
Single-factor experiments can optimize yield (e.g., achieving 63% yield with 99.2% purity via controlled hydrolysis) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., symmetry in 3,5-dichloro derivatives) and functional groups.
- Mass Spectrometry (EI-MS) : For molecular ion confirmation and fragmentation analysis (refer to NIST spectral libraries for validation) .
- ATR-IR : To identify S-Cl stretching vibrations (~500–600 cm⁻¹) and aromatic C-Cl bonds. Cross-reference with published spectra of structurally similar compounds (e.g., 3,5-dimethoxybenzyl chloride) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- First Aid : For spills, evacuate the area, contain with inert absorbents, and dispose as hazardous waste. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology to evaluate interactions between variables (e.g., temperature, catalyst loading, and reaction time).
- Analytical Monitoring : Employ HPLC or GC-MS to track intermediate formation and by-products (e.g., polychlorinated isomers).
- Solvent Selection : Polar aprotic solvents (e.g., DCM) may enhance solubility and reduce side reactions. In one study, optimizing hydrolysis conditions reduced impurities to <1% .
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer:
- Cross-Validation : Compare experimental spectra with NIST databases or published data for analogous compounds (e.g., 3,5-Difluorobenzoyl chloride’s IR and MS profiles) .
- Purity Assessment : Recrystallize the compound and repeat NMR in deuterated solvents to exclude solvent or moisture artifacts.
- Isotopic Labeling : Use ³⁵Cl/³⁷Cl isotopic patterns in mass spectra to confirm molecular composition .
Q. What are the emerging applications of this compound in materials science?
- Methodological Answer: While direct studies are limited, structurally related chlorinated aromatics are used in:
- Polymer Synthesis : As crosslinking agents or monomers for sulfenamide-functionalized polymers.
- Membrane Fabrication : In interfacial polymerization (e.g., with diamines) to create thin-film composite membranes for separation technologies. Adjusting monomer ratios can tune pore size and selectivity .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer:
- Electron-Withdrawing Effects : The 3,5-dichloro substituents deactivate the aromatic ring, directing electrophilic attacks to the para position.
- Sulfenyl Chloride Reactivity : The S-Cl bond is highly electrophilic, enabling thiolation reactions with nucleophiles (e.g., amines or thiols). Kinetic studies using UV-Vis spectroscopy can quantify reaction rates under varying pH and solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
